molecular formula C13H14ClN3O3 B6362129 1-[4-(3-Chlorophenoxy)butyl]-3-nitro-1H-pyrazole CAS No. 1240579-24-1

1-[4-(3-Chlorophenoxy)butyl]-3-nitro-1H-pyrazole

Cat. No.: B6362129
CAS No.: 1240579-24-1
M. Wt: 295.72 g/mol
InChI Key: XXMONPKXTLSWDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(3-Chlorophenoxy)butyl]-3-nitro-1H-pyrazole is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a pyrazole ring substituted with a nitro group and a butyl chain linked to a chlorophenoxy group.

Preparation Methods

The synthesis of 1-[4-(3-Chlorophenoxy)butyl]-3-nitro-1H-pyrazole involves several steps. One common synthetic route includes the reaction of 3-chlorophenol with 1,4-dibromobutane to form 4-(3-chlorophenoxy)butane. This intermediate is then reacted with 3-nitro-1H-pyrazole under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-[4-(3-Chlorophenoxy)butyl]-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding phenols and pyrazoles.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and thiols. Major products formed from these reactions include amino derivatives, substituted phenoxy compounds, and hydrolyzed products.

Scientific Research Applications

1-[4-(3-Chlorophenoxy)butyl]-3-nitro-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-[4-(3-Chlorophenoxy)butyl]-3-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenoxy group may also play a role in binding to specific receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

1-[4-(3-Chlorophenoxy)butyl]-3-nitro-1H-pyrazole can be compared with other similar compounds such as:

    1-[4-(3-Chlorophenoxy)butyl]piperidine: This compound has a similar chlorophenoxy group but differs in the presence of a piperidine ring instead of a pyrazole ring.

    tert-Butyl 4-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate: This compound contains a chlorophenoxy group and a piperazine ring, with additional functional groups that confer different chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential biological activities.

Biological Activity

1-[4-(3-Chlorophenoxy)butyl]-3-nitro-1H-pyrazole is a synthetic compound belonging to the pyrazole family, notable for its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H14ClN3O3C_{13}H_{14}ClN_3O_3, characterized by a pyrazole ring, a nitro group, and a 3-chlorophenoxy butyl side chain. These functional groups contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to:

  • Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, influencing various biological pathways.
  • Chlorophenoxy Interaction : The chlorophenoxy moiety may engage with specific receptors or enzymes, modulating their activity and contributing to the compound's pharmacological effects.

Biological Activities

Research indicates that pyrazole derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various microbial strains.
  • Anti-inflammatory Properties : The compound may act as an inhibitor of enzymes involved in inflammatory pathways, potentially serving as a lead for anti-inflammatory drug development.
  • Anticancer Potential : Preliminary studies suggest that derivatives of pyrazole can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapeutics .

Case Studies and Experimental Data

Recent studies have explored the biological activity of related pyrazole compounds, providing insights into their potential applications:

  • Antitumor Activity : A study demonstrated that structurally similar pyrazoles exhibited significant cytotoxicity against various cancer cell lines. For instance, a related compound showed an IC50 value of 49.85 µM against PC-3 prostate cancer cells .
  • Mechanistic Insights : Research highlighted that certain pyrazole derivatives could induce cell cycle arrest and apoptosis in cancer cells, indicating their potential as anticancer agents .

Comparative Analysis of Related Compounds

Compound NameStructure CharacteristicsUnique Features
1-(4-Chlorophenyl)-3-methyl-1H-pyrazoleContains a chlorophenyl groupExhibits strong anti-inflammatory properties
4-Nitro-1H-pyrazoleSimple pyrazole structure with a nitro groupKnown for its potent antimicrobial activity
1-(2-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazoleContains trifluoromethyl substituentEnhanced lipophilicity and bioavailability
3-(2-Chloro-5-fluorophenyl)-1H-pyrazoleFluorinated aromatic substituentPotential use in targeted cancer therapies

Synthesis Methods

Various synthesis methods have been reported for creating pyrazole derivatives, including:

  • Electrophilic Substitution Reactions : Utilized to introduce different substituents onto the pyrazole ring.
  • Reduction Reactions : The nitro group can be reduced using hydrogen gas in the presence of catalysts like palladium on carbon to yield amino derivatives.

Properties

IUPAC Name

1-[4-(3-chlorophenoxy)butyl]-3-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O3/c14-11-4-3-5-12(10-11)20-9-2-1-7-16-8-6-13(15-16)17(18)19/h3-6,8,10H,1-2,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXMONPKXTLSWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCCCCN2C=CC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.